Anabasine hydrochloride

Description

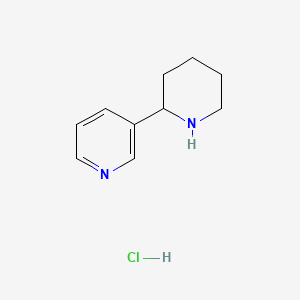

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934525 | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-48-5, 15251-47-5 | |

| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anabasine Hydrochloride on Nicotinic Acetylcholine Receptors

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a structural isomer of nicotine and a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the mechanism of action of anabasine hydrochloride on nAChRs, detailing its binding characteristics, functional activity, subtype selectivity, and the downstream signaling consequences of its interaction with these critical ligand-gated ion channels. We will explore the molecular intricacies of anabasine's engagement with the nAChR binding pocket, present its varied pharmacological profile across different receptor subtypes, and outline the state-of-the-art methodologies used to elucidate these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the cholinergic system and the discovery of novel nicotinic ligands.

Introduction to Anabasine and Nicotinic Acetylcholine Receptors

Anabasine is a naturally occurring alkaloid that has garnered significant interest for its pharmacological effects on the central and peripheral nervous systems.[1] Its primary molecular targets are the nicotinic acetylcholine receptors, a diverse family of ligand-gated ion channels that mediate fast synaptic transmission.[2] nAChRs are pentameric structures composed of various combinations of α and β subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties. The most abundant and well-characterized subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[3]

The interaction of ligands like anabasine with nAChRs can elicit a range of functional responses, from full agonism to partial agonism and antagonism, depending on the receptor subtype and the specific chemical properties of the ligand. Understanding these nuanced interactions is crucial for the development of selective nAChR modulators for therapeutic applications in a variety of neurological and psychiatric disorders.

Molecular Interaction of Anabasine with the nAChR Binding Site

The binding of anabasine to the orthosteric site of nAChRs, located at the interface between subunits, is a complex interplay of non-covalent interactions. The cationic head of the anabasine molecule, typically the protonated piperidine nitrogen, is crucial for its activity. This positively charged group engages in a cation-π interaction with the electron-rich aromatic face of a conserved tryptophan residue (TrpB) within the binding pocket.[4][5] This interaction is a near-universal feature of agonist binding to nAChRs and serves as a primary anchor for the ligand.[5]

In addition to the cation-π interaction, hydrogen bonding plays a significant role in stabilizing the anabasine-receptor complex. The pyridine nitrogen of anabasine can act as a hydrogen bond acceptor, interacting with a backbone NH group on the complementary subunit of the receptor.[6] The precise orientation and strength of these bonds contribute to the ligand's affinity and efficacy.

Molecular docking studies have further illuminated the binding pose of anabasine and its analogs within the nAChR binding pocket. These models highlight the importance of hydrophobic interactions and the potential for additional hydrogen bonds with other residues in the binding loops (A-F), which collectively define the receptor's affinity and selectivity for different ligands.[7]

Pharmacological Profile: Subtype Selectivity and Functional Activity

Anabasine exhibits a distinct pharmacological profile characterized by its differential affinity and efficacy at various nAChR subtypes. This selectivity is a key aspect of its mechanism of action and dictates its physiological effects.

Binding Affinity and Functional Potency

Anabasine's interaction with nAChRs is subtype-dependent, with a notable preference for the α7 subtype over the α4β2 subtype.[1] The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of anabasine at key nAChR subtypes.

| nAChR Subtype | Species | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Functional Effect | Reference |

| α7 | Rat | 0.058 µM | - | Full Agonist | [8] |

| α4β2 | Rat | 0.26 µM | 0.9 µM (EC50) | Partial Agonist (7% of nicotine's max activation) | [3][8] |

| Muscle-type | Fish | 7.2 µM | 0.7 µM (EC50, human fetal muscle) | Full Agonist | [8] |

| α3β4 | - | - | - | Agonist activity | [1][9] |

| α6β2 | - | Lower affinity than anatabine | - | - | [1] |

Qualitative data suggests activity at these subtypes, but precise quantitative values for anabasine are not consistently reported.

Functional Consequences of Subtype Selectivity

The differential activity of anabasine at α7 and α4β2 receptors has significant functional implications:

-

α7 nAChRs (Full Agonist): As a full agonist at α7 nAChRs, anabasine can potently stimulate these receptors, leading to the opening of their associated ion channels.[1] α7 nAChRs are highly permeable to calcium ions (Ca2+), and their activation by anabasine triggers a significant influx of Ca2+, initiating a cascade of downstream signaling events.[10] This property is thought to underlie some of anabasine's potential cognitive-enhancing and neuroprotective effects.[1][11]

-

α4β2 nAChRs (Partial Agonist): In contrast, anabasine acts as a partial agonist at α4β2 nAChRs, meaning it binds to the receptor but elicits a submaximal response compared to a full agonist like nicotine.[1][3] This partial agonism has a dual effect: it provides a moderate level of receptor stimulation while also competing with and blocking the binding of full agonists like nicotine.[12] This mechanism is particularly relevant in the context of nicotine addiction, where partial agonists can reduce withdrawal symptoms and the rewarding effects of nicotine.[12]

Downstream Signaling Pathways

The activation of nAChRs by anabasine initiates a series of intracellular signaling events that extend beyond the initial ion flux. The specific pathways engaged are largely dependent on the receptor subtype involved.

α7 nAChR-Mediated Signaling

The high calcium permeability of α7 nAChRs makes them potent initiators of calcium-dependent signaling cascades. Anabasine-induced activation of α7 nAChRs leads to:

-

Direct Calcium Influx: The primary event is the influx of Ca2+ through the open channel pore.

-

Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization caused by cation influx can activate nearby VGCCs, leading to a further increase in intracellular calcium.

-

Calcium-Induced Calcium Release (CICR): The rise in intracellular Ca2+ can trigger the release of calcium from internal stores, such as the endoplasmic reticulum, via ryanodine receptors and IP3 receptors.

This surge in intracellular calcium activates a host of downstream effectors, including protein kinases and transcription factors, which can modulate gene expression and cellular function. Key pathways activated by α7 nAChR stimulation include:

-

JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7 nAChR activation.

-

PI3K/Akt Pathway: This pathway is involved in cell survival and neuroprotection.

α4β2 nAChR-Mediated Neurotransmitter Release

The partial agonism of anabasine at α4β2 nAChRs results in a more modest and sustained depolarization compared to full agonists. These receptors are strategically located on presynaptic terminals and play a crucial role in modulating the release of various neurotransmitters.[2] Anabasine's interaction with α4β2 nAChRs can lead to a moderate increase in the release of dopamine in reward-related brain regions, which may contribute to its abuse potential, although to a lesser extent than nicotine.[10][12] The competitive nature of its binding at these receptors can also attenuate the dopamine release induced by subsequent nicotine exposure.[12]

Experimental Methodologies for Characterizing Anabasine-nAChR Interactions

The elucidation of anabasine's mechanism of action relies on a combination of in vitro techniques that allow for the precise measurement of its binding and functional properties.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor subtype. In a competitive binding assay, unlabeled anabasine is used to displace a radiolabeled ligand with known affinity for the target nAChR.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Harvest cells expressing the nAChR subtype of interest or dissect brain tissue rich in the target receptor.

-

Homogenize the tissue in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of this compound.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a known unlabeled ligand like nicotine).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each anabasine concentration.

-

Plot the specific binding against the logarithm of the anabasine concentration to generate a competition curve and determine the IC50 (the concentration of anabasine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful electrophysiological technique used to measure the ion currents flowing through nAChRs expressed in large cells, such as Xenopus laevis oocytes.[13][14] This method allows for the characterization of a ligand's functional properties, including its efficacy (agonist, partial agonist, or antagonist) and potency (EC50).[13][14]

Step-by-Step Protocol for TEVC Recording:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Microinject the oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrode Preparation:

-

Pull glass microelectrodes to a resistance of 0.5-5 MΩ.

-

Fill the electrodes with a conducting solution, typically 3 M KCl.

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes: one for measuring the membrane potential and one for injecting current.

-

Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).

-

-

Data Acquisition:

-

Apply this compound at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward currents, which represent the flow of ions through the activated nAChRs.

-

Wash out the anabasine between applications to allow the receptors to recover.

-

-

Data Analysis:

-

Measure the peak current amplitude at each anabasine concentration.

-

Plot the normalized current response against the logarithm of the anabasine concentration to generate a dose-response curve.

-

Fit the curve with a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient (a measure of cooperativity).

-

Conclusion

This compound presents a fascinating and complex mechanism of action at nicotinic acetylcholine receptors. Its profile as a full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs distinguishes it from other nicotinic ligands like nicotine. This dual activity, leading to potent calcium signaling via α7 receptors and modulation of dopamine release through α4β2 receptors, underscores its potential as both a valuable research tool and a lead compound for the development of novel therapeutics. The in-depth understanding of its molecular interactions and functional consequences, as detailed in this guide, is paramount for harnessing its therapeutic potential while mitigating its toxicological risks. Further research into its activity across a broader range of nAChR subtypes and the elucidation of the precise structural determinants of its subtype selectivity will continue to be critical areas of investigation.

References

- 1. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]

- 3. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors [authors.library.caltech.edu]

- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile and Safety of Anabasine Hydrochloride

Abstract

Anabasine hydrochloride, a pyridine alkaloid structurally isomeric to nicotine, presents a complex toxicological profile of significant interest to researchers in pharmacology, toxicology, and drug development. Primarily found in plants of the Nicotiana genus, notably Nicotiana glauca (tree tobacco), it has a history of use as a botanical insecticide, now largely obsolete due to its high toxicity.[1][2] Its presence in tobacco smoke also makes it a critical biomarker for assessing exposure to tobacco products.[2][3][4] This guide provides a comprehensive analysis of the toxicological properties, safety data, and handling protocols for this compound. We will delve into its dual mechanism of action as a potent nicotinic acetylcholine receptor (nAChR) agonist and acetylcholinesterase (AChE) inhibitor, explore its pharmacokinetic profile, and detail its acute toxicity, genotoxic potential, and developmental effects.[5][6][7] This document synthesizes data from authoritative sources to provide field-proven insights and validated experimental protocols, ensuring a self-validating system of information for professionals working with this hazardous compound.

Molecular Identity and Pharmacological Action

Anabasine is a pyridine and piperidine alkaloid.[2] As the hydrochloride salt, its solubility in aqueous solutions is enhanced, making it suitable for laboratory use.[7] The core of its toxicological impact lies in its profound effects on the cholinergic nervous system.

Primary Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonism

Anabasine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), the same family of receptors targeted by nicotine.[2][7] It binds to these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. At low concentrations, this agonism facilitates trans-synaptic conduction in the insect central nervous system and causes neuronal excitation in mammals.[5] However, at higher doses, anabasine induces a persistent depolarization of the postsynaptic membrane. This sustained activation leads to a "depolarizing block" of nerve transmission, as voltage-gated sodium channels remain in an inactivated state, preventing further action potentials.[2][7] This blockade is the primary cause of the paralysis and respiratory failure seen in acute poisoning. Anabasine has been shown to induce depolarization of TE671 cells, which express human fetal muscle-type nAChRs, with an EC50 of 0.7 µM.[8]

Secondary Mechanism: Acetylcholinesterase (AChE) Inhibition

In addition to its direct receptor agonism, anabasine also acts as an acetylcholinesterase (AChE) inhibitor.[5][6] AChE is the enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby terminating its signal. By inhibiting AChE, anabasine causes an accumulation of acetylcholine in the synapse, leading to overstimulation of both nicotinic and muscarinic receptors. This dual-action—direct receptor stimulation combined with the prevention of acetylcholine breakdown—creates a powerful and toxic potentiation of the cholinergic system.[5][6] The symptoms of this overstimulation include excessive salivation, lacrimation, and muscle spasms.[5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of anabasine dictates its rapid onset of action and systemic toxicity.

-

Absorption: Anabasine is readily and rapidly absorbed through the skin and mucous membranes, making dermal and inhalation exposures particularly hazardous.[5]

-

Distribution: While specific distribution data is limited, its effects on the central and peripheral nervous systems indicate widespread distribution throughout the body.

-

Metabolism: In vitro studies using rat, rabbit, and guinea pig models have shown that anabasine is metabolized to 1'-N-hydroxyanabasine and anabasine 1'Δ-nitrone.[5] There is evidence suggesting that about 70% of an orally administered dose is excreted unchanged in the urine, indicating that metabolism is not the primary route of elimination.[9]

-

Excretion: The primary route of elimination is renal, with the parent compound being the major excreted substance.[9] This characteristic is leveraged in its use as a biomarker, as its presence in urine is a direct indicator of exposure.[3][9]

Toxicological Profile

This compound is classified as a highly toxic substance. Its toxicity is comparable to, and in some animal models more severe than, nicotine.[10]

Acute Toxicity

Anabasine is classified as "super toxic," with a probable oral lethal dose in humans of less than 5 mg/kg.[5] Symptoms of acute poisoning manifest rapidly and reflect intense cholinergic stimulation.[5]

Symptoms of Acute Exposure:

-

Initial Stage: Increased salivation, vertigo, confusion, disturbed vision and hearing, nausea, vomiting, and diarrhea.[5]

-

Progressive Stage: Muscle spasms, ataxia, and convulsions.[5][10]

-

Terminal Stage: Depolarizing neuromuscular blockade leads to respiratory paralysis, with death ultimately caused by asystole (cardiac arrest).[2]

Table 1: Acute Toxicity Data (LD50)

| Species | Route of Administration | LD50 Value | Reference(s) |

|---|---|---|---|

| Mouse (R-enantiomer) | Intravenous | 11 ± 1.0 mg/kg | [2][11] |

| Mouse (S-enantiomer) | Intravenous | 16 ± 1.0 mg/kg | [2][11] |

| Dog | Oral | 50 mg/kg |[5][10] |

The causality behind enantiomer-specific toxicity lies in their differential potency at nAChRs. Studies have shown that the R-anabasine enantiomer has a higher agonistic potency on human fetal neuromuscular receptors than the S-anabasine enantiomer, correlating with its lower LD50 value.[11]

Genotoxicity and Carcinogenicity

Anabasine itself is not typically classified as a primary carcinogen. However, it is a precursor to the formation of N'-nitrosoanabasine (NAB), a tobacco-specific nitrosamine (TSNA).[12][13]

-

Animal Studies: In a study where NAB was administered to Fischer rats in drinking water, it was found to be a weak esophageal carcinogen compared to the potent carcinogen N'-nitrosonornicotine (NNN).[12] In Syrian golden hamsters, subcutaneously injected NAB was found to be inactive as a tumorigenic agent, while NNN induced tracheal tumors.[14]

-

Significance: The conversion of anabasine to NAB during the curing and processing of tobacco, or potentially endogenously, is a key concern.[13] The presence of NAB in tobacco products contributes to their overall carcinogenic risk.

Reproductive and Developmental Toxicity

Significant evidence points to anabasine as a teratogenic agent.

-

Teratogenicity: Maternal ingestion of Nicotiana glauca, which is high in anabasine, has been linked to congenital defects in swine and calves.[2][15] The mechanism is believed to involve the disruption of cholinergic neurotransmission during fetal development, as nAChRs play a critical role in developmental processes.[7]

-

Hormonal Disruption: In vitro studies using human trophoblast cells have demonstrated that anabasine competitively inhibits aromatase, a key enzyme in the synthesis of estrogens.[7][16] This inhibition of estrogen production could be a contributing factor to the reproductive and developmental toxicities observed, and may partly explain the higher incidence of early abortion in women who smoke.[16][17]

Safety Data and Hazard Management

Strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Table 2: GHS Classification for this compound

| Pictogram | Signal Word | Hazard Class | Hazard Statement | Reference(s) |

|---|

|

| Danger | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |[18][19] | |

| Warning | Skin Irritation (Category 2) | H315: Causes skin irritation |[18][20] | |

| Warning | Eye Irritation (Category 2A) | H319: Causes serious eye irritation |[18][20] | |

| Warning | STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |[18][20] |

Occupational Safety and Handling

-

Engineering Controls: All work with this compound powder or concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation.[21] Eyewash stations and safety showers must be readily accessible.[21]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid breathing dust or vapors.[20] Wash hands thoroughly after handling.[19] Do not eat, drink, or smoke in the work area.[19]

-

Storage: Store in a cool, dry, well-ventilated place, locked up, and away from incompatible materials like strong oxidizing agents.[21]

First Aid Measures

Due to its high acute toxicity, immediate medical attention is required for any significant exposure.

-

Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[19][21] Rinse mouth. Do not induce vomiting.

-

Inhalation: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[19]

-

Skin Contact: IF ON SKIN: Wash with plenty of soap and water.[19] Remove contaminated clothing immediately.

-

Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

Key Experimental Protocols

The following protocols are foundational for assessing the toxicity of cholinergic agents like anabasine. The choice of these methods is driven by the need to quantify the compound's primary toxicological actions: lethality and receptor interaction.

Protocol: Acute Oral Toxicity Assessment (OECD 425)

This protocol uses the Up-and-Down Procedure (UDP), a validated method that minimizes animal usage while providing a robust estimate of the LD50.

Step-by-Step Methodology:

-

Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female rats), as they are often slightly more sensitive.

-

Limit Test (Optional): A single animal is dosed at a defined limit (e.g., 2000 mg/kg). If it survives, the substance is classified as having an LD50 above this limit, and no further testing is needed. For a highly toxic substance like anabasine, this is skipped.

-

Main Test - Dosing: a. A single animal is dosed with a starting volume selected from a series of default values (e.g., 1.75, 5.5, 17.5 mg/kg). The choice is based on existing information about the substance's toxicity. b. The animal is observed for signs of toxicity and mortality for up to 48 hours. c. If the animal survives, the dose for the next animal is increased by a constant multiplicative factor (default is 3.2). d. If the animal dies, the dose for the next animal is decreased by the same factor.

-

Observation Period: Animals are observed for a total of 14 days for any signs of delayed toxicity.

-

Stopping Criteria: The test is stopped when one of the predefined criteria is met (e.g., three reversals in outcome).

-

LD50 Calculation: The LD50 and its confidence interval are calculated using Maximum Likelihood Estimation software, which analyzes the sequence of survival/death outcomes. This method provides a statistically robust result with a minimal number of animals.

Protocol: In Vitro nAChR Agonism Assay

This protocol quantifies the potency of anabasine at its primary molecular target using a cell line that endogenously expresses nAChRs.

Step-by-Step Methodology:

-

Cell Culture: Culture TE671 cells (human rhabdomyosarcoma cell line) in appropriate media until they reach ~80-90% confluency in a 96-well plate. This cell line is chosen because it expresses a high density of the human fetal muscle-type nAChR.

-

Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye system) according to the manufacturer's instructions. Incubate to allow for dye uptake.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also prepare a positive control (e.g., acetylcholine or nicotine) and a negative control (buffer only).

-

Fluorescence Measurement: a. Place the 96-well plate into a fluorescence plate reader equipped with injectors. b. Measure the baseline fluorescence of each well. c. Inject the this compound dilutions and controls into the wells. d. Immediately begin kinetic measurement of the fluorescence signal. Agonist binding to the nAChR ion channel will cause an influx of cations, leading to membrane depolarization and a change in the dye's fluorescence.

-

Data Analysis: a. For each concentration, calculate the change in fluorescence from baseline. b. Plot the change in fluorescence against the logarithm of the anabasine concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response). This provides a quantitative measure of the compound's potency.

Conclusion

This compound is a potent neurotoxin with high acute toxicity driven by a dual mechanism of nicotinic acetylcholine receptor agonism and acetylcholinesterase inhibition. Its profile is further complicated by its teratogenic potential and its role as a precursor to the weak carcinogen N'-nitrosoanabasine. While its toxicity makes it unsuitable for most therapeutic applications and has led to its discontinuation as an insecticide, it remains a critical biomarker for tobacco exposure research. Professionals handling this compound must employ stringent engineering controls and personal protective equipment. The information and protocols provided in this guide are intended to foster a comprehensive understanding of its risks and to ensure its safe and responsible use in a controlled research environment.

References

- 1. Anabasine [sitem.herts.ac.uk]

- 2. Anabasine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]

- 11. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. A study of tobacco carcinogenesis. XV. Effects of N'-nitrosonornicotine and N'-nitrosoanabasine in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thegoodscentscompany.com [thegoodscentscompany.com]

- 16. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of nicotine, cotinine, anabasine and cigarette smoke extract on human granulosa cell progesterone and estradiol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. s3.amazonaws.com [s3.amazonaws.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Teratogenic Effects and Developmental Toxicity of Anabasine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine hydrochloride, a potent nicotinic acetylcholine receptor (nAChR) agonist, presents significant concerns regarding its teratogenic and developmental toxicity profile. This technical guide provides a comprehensive analysis of the mechanisms, experimental evaluation, and toxicological implications of prenatal exposure to anabasine. By synthesizing findings from in vivo and in vitro studies, this document offers a detailed resource for researchers and professionals in toxicology and drug development. The primary mechanism of anabasine-induced teratogenicity is the persistent activation and subsequent desensitization of fetal nicotinic acetylcholine receptors, leading to a profound inhibition of fetal movement. This sustained immobility during critical developmental windows results in a spectrum of congenital malformations, most notably arthrogryposis (multiple joint contractures) and cleft palate. This guide will delve into the specifics of nAChR subunit interactions, downstream signaling disruptions, and the experimental models used to elucidate these effects. Furthermore, it will provide detailed protocols for assessing anabasine's developmental toxicity and offer a comparative toxicological perspective with other relevant cholinergic agents.

Introduction: this compound - A Developmental Toxicant of Concern

Anabasine is a pyridine and piperidine alkaloid found in various plants of the Nicotiana genus, including tree tobacco (Nicotiana glauca), and is also a minor alkaloid in commercial tobacco products.[1] As the hydrochloride salt, it exhibits increased solubility and is often used in experimental settings.[2] Its structural similarity to nicotine underpins its potent agonistic activity at nicotinic acetylcholine receptors (nAChRs).[1] While its insecticidal properties have been recognized, a growing body of evidence has firmly established anabasine as a significant teratogen, capable of inducing severe congenital abnormalities in multiple species.[1][3]

The primary audience for this guide—researchers, toxicologists, and drug development professionals—requires a deep, mechanistic understanding of anabasine's developmental toxicity to inform risk assessment, guide future research, and develop potential mitigation strategies. This document moves beyond a mere summary of findings to provide a causal narrative, linking molecular interactions to gross morphological defects.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate handling, dosing, and analysis in toxicological studies.

| Property | Value | Source(s) |

| Chemical Name | 3-(2-Piperidinyl)pyridine hydrochloride | [2] |

| CAS Number | 15251-47-5 | [2][4] |

| 53912-89-3 ((S)-isomer HCl) | [5] | |

| Molecular Formula | C₁₀H₁₄N₂ · HCl | [2][4] |

| Molecular Weight | 198.73 g/mol | [2][6] |

| Appearance | White to off-white solid/powder | [2][5] |

| Solubility | Soluble in water and alcohol | [2] |

Analytical Methods for Detection and Quantification

Accurate quantification of anabasine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Several robust analytical methods have been developed for this purpose.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the sensitive and specific detection of anabasine in urine and other biological samples. It allows for the separation of anabasine from its isomers and metabolites.[7][8][9]

-

Gas Chromatography-Flame Ionization Detection (GC-FID): A reliable method for the determination of anabasine, often employed in conjunction with single-drop microextraction for sample preparation from urine and saliva.[10]

Sample Preparation: A critical step in the analytical workflow involves the extraction and purification of anabasine from the biological matrix. This often includes liquid-liquid extraction or solid-phase extraction techniques. For the analysis of total anabasine (free and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase is typically incorporated.[8]

Mechanism of Teratogenicity: Disruption of Fetal Cholinergic Signaling

The teratogenic effects of anabasine are primarily mediated through its potent interaction with nicotinic acetylcholine receptors (nAChRs), which play a critical role in fetal development.[6]

The Role of Nicotinic Acetylcholine Receptors in Fetal Development

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed throughout the developing fetal nervous system and at the neuromuscular junction.[11] The fetal muscle nAChR has a distinct subunit composition ((α1)₂β1γδ) compared to the adult form ((α1)₂β1εδ). These receptors are crucial for:

-

Neuromuscular Development: Mediating the communication between motor neurons and muscle fibers, which is essential for muscle development and movement.

-

Neuronal Development: Influencing processes such as cell proliferation, differentiation, and synaptogenesis in the developing brain.[11]

Anabasine's Interaction with Fetal nAChRs and Inhibition of Fetal Movement

Anabasine acts as a potent agonist at fetal nAChRs, particularly the muscle-type receptors.[5] This leads to a two-phase response:

-

Initial Activation: Anabasine binding initially causes depolarization of the cell membrane, leading to muscle contraction.

-

Desensitization: Prolonged or high-concentration exposure to anabasine results in receptor desensitization, where the receptors no longer respond to the agonist, leading to a depolarizing block of nerve transmission and muscle paralysis.

This sustained muscle paralysis results in the inhibition of fetal movement , which is the pivotal event in anabasine-induced teratogenesis.[2] Fetal movement is essential for the proper development of the musculoskeletal system. Its absence during critical gestational periods leads to a cascade of developmental abnormalities.

Caption: Anabasine's mechanism of teratogenicity.

Downstream Consequences of Fetal Immobility

The lack of fetal movement directly contributes to the development of specific congenital abnormalities:

-

Arthrogryposis: The absence of normal joint movement leads to the development of joint contractures, resulting in fixed and often abnormally positioned limbs.[1]

-

Cleft Palate: Reduced fetal movement, particularly of the head and neck, can prevent the tongue from descending from between the palatal shelves at the critical time of palate closure. This physical obstruction prevents the shelves from elevating and fusing, resulting in a cleft palate.[12]

Experimental Models and Protocols for Assessing Developmental Toxicity

The evaluation of anabasine's teratogenic potential relies on a combination of in vivo and in vitro experimental models.

In Vivo Models

The swine model has been instrumental in demonstrating the teratogenic effects of anabasine. Ingestion of anabasine by pregnant sows during specific gestational windows consistently induces arthrogryposis and cleft palate in the offspring, closely mimicking the effects observed in livestock exposed to tobacco plants.[1]

Experimental Protocol Outline: Teratogenicity Study in Swine

-

Animal Selection: Use pregnant gilts or sows with known breeding dates.

-

Dosing Regimen: Administer this compound orally (e.g., via gavage or in feed) at various dose levels. A typical teratogenic dose in swine is around 2.6 mg/kg body weight, administered twice daily.[1]

-

Exposure Period: The critical window for inducing arthrogryposis is typically during days 43-53 of gestation, while cleft palate is induced with exposure during days 30-37.[1]

-

Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, body weight changes, and feed consumption.

-

Fetal Evaluation: At term, or on a predetermined day of gestation, perform a caesarean section. Examine fetuses for external malformations, particularly of the limbs and palate. Conduct detailed visceral and skeletal examinations.

While rats are a common model in developmental toxicity studies, they have shown to be less sensitive to the teratogenic effects of anabasine compared to livestock. Studies have shown that oral administration of anabasine to pregnant rats did not consistently produce the significant malformations seen in swine, possibly due to insufficient reduction in fetal movement.[6][13] This highlights the importance of species selection in teratogenicity testing.

The zebrafish embryo is an increasingly popular alternative model for developmental toxicity screening due to its rapid development, transparency, and genetic tractability. Studies have demonstrated the developmental toxicity of anabasine in zebrafish, observing dose-dependent effects on hatching rates and morphology.[3]

Experimental Protocol Outline: Developmental Toxicity Assay in Zebrafish

-

Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them according to established protocols.

-

Exposure: Place embryos in multi-well plates containing embryo medium with varying concentrations of this compound.

-

Incubation: Incubate the embryos at a standardized temperature (e.g., 28.5°C).

-

Endpoint Evaluation: At specific time points (e.g., 24, 48, 72, 96 hours post-fertilization), assess endpoints such as mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[3]

In Vitro Models

In vitro assays provide a valuable tool for high-throughput screening and mechanistic studies, reducing the reliance on animal testing.

The human rhabdomyosarcoma cell line, TE-671, endogenously expresses the fetal muscle-type nAChR ((α1)₂β1γδ). This makes it a highly relevant in vitro model for studying the effects of compounds like anabasine on the neuromuscular junction.[5]

Experimental Protocol Outline: nAChR Activation Assay in TE-671 Cells

-

Cell Culture: Culture TE-671 cells under standard conditions.

-

Compound Exposure: Expose the cells to a range of this compound concentrations.

-

Endpoint Measurement: Assess nAChR activation and desensitization using techniques such as:

-

Membrane Potential Dyes: Measure changes in cell membrane potential upon agonist exposure.

-

Calcium Imaging: Monitor intracellular calcium influx, a downstream event of nAChR activation.

-

Patch-Clamp Electrophysiology: Directly measure the ion currents through nAChRs.

-

Caption: Experimental models for anabasine toxicity testing.

Comparative Toxicology

Understanding the toxicological profile of anabasine in relation to other nAChR agonists is essential for risk assessment.

| Compound | Relative Potency at Fetal Muscle nAChR (TE-671 cells) | Primary Teratogenic Outcome |

| Anabaseine | > (+)-Anabasine | Not fully established, but predicted to be a potent teratogen |

| (+)-Anabasine | > (-)-Anabasine | Arthrogryposis, Cleft Palate |

| (-)-Anabasine | < (+)-Anabasine | Arthrogryposis, Cleft Palate |

| Nicotine | Lower than Anabasine | Growth retardation, neurodevelopmental effects |

Data synthesized from Green et al. (2010).[5]

Anabaseine, a structurally related alkaloid, is a more potent agonist at fetal muscle nAChRs than anabasine, suggesting it could be a more potent teratogen.[5] While nicotine is also a developmental toxicant, its primary effects are often related to intrauterine growth restriction and neurobehavioral deficits, rather than the gross musculoskeletal defects characteristic of anabasine. This difference in teratogenic profile may be attributed to variations in potency and efficacy at different nAChR subtypes and differing pharmacokinetic properties.

Risk Assessment and Regulatory Context

Currently, there are no specific regulatory exposure limits established for this compound in the context of developmental toxicity for humans. However, its presence in tobacco products and certain plants that can be ingested by livestock poses a potential risk. The teratogenic potential of anabasine is well-documented in animal models, and therefore, exposure during pregnancy should be avoided.

For the assessment of new chemical entities with potential nAChR activity, developmental toxicity studies following OECD guidelines (e.g., TG 414 for Prenatal Developmental Toxicity Study) are essential. These guidelines provide a framework for the systematic evaluation of potential teratogenic effects.

Conclusion and Future Directions

This compound is a potent developmental toxicant with a well-defined mechanism of action centered on the disruption of fetal neuromuscular signaling. Its agonistic activity at fetal nAChRs leads to the inhibition of fetal movement, resulting in severe congenital malformations such as arthrogryposis and cleft palate. This technical guide has provided a comprehensive overview of the chemical properties, mechanisms of toxicity, and experimental models used to study anabasine.

Future research should focus on:

-

Delineating Downstream Signaling Pathways: Further investigation into the molecular cascades downstream of nAChR desensitization that lead to the observed pathologies.

-

Human Relevance: Studies to better understand the potential risks of low-level anabasine exposure in humans, particularly in the context of tobacco use.

-

Development of a Validated In Vitro Screening Platform: Refining and validating a battery of in vitro assays that can accurately predict the teratogenic potential of nAChR agonists, reducing the need for extensive animal testing.

By continuing to unravel the complexities of anabasine-induced developmental toxicity, the scientific community can better inform regulatory decisions, improve risk assessment strategies, and ultimately protect against the devastating consequences of prenatal exposure to this potent teratogen.

References

- 1. youtube.com [youtube.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Supramolecular Nano-Encapsulation of Anabasine Reduced Its Developmental Toxicity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD guideline on development toxicity updated | Food Packaging Forum [foodpackagingforum.org]

- 6. oecd.org [oecd.org]

- 7. In vitro screening assay for teratogens using growth inhibition of human embryonic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Neonicotinoid pesticides: evidence of developmental neurotoxicity from regulatory rodent studies [frontiersin.org]

- 10. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro screening assay for teratogens using growth inhibition of human embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

anabasine hydrochloride inhibition of aromatase activity

An In-Depth Technical Guide to the Inhibition of Aromatase Activity by Anabasine Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of the inhibitory effects of this compound on aromatase (CYP19A1), the key enzyme in estrogen biosynthesis. Synthesizing findings from foundational biochemical studies, we detail the mechanism of action, quantitative potency of related compounds, and provide robust, field-proven protocols for verification and further investigation. Anabasine, a tobacco alkaloid, has been identified as a direct, competitive inhibitor of aromatase. This was demonstrated in various in vitro systems, including human placental microsomes and choriocarcinoma cells.[1][2] While the precise half-maximal inhibitory concentration (IC50) for anabasine itself is not widely reported, its mechanism has been characterized, and more potent acyl-derivatives have been developed, with Ki values in the sub-micromolar range.[3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this interaction, offering both the theoretical framework and practical methodologies required for rigorous scientific inquiry.

Section 1: The Central Role of Aromatase (CYP19A1) in Steroidogenesis

Aromatase, also known as estrogen synthetase, is a terminal enzyme complex essential for the biosynthesis of estrogens.[4] It is a member of the cytochrome P450 superfamily, specifically CYP19A1, and is localized in the endoplasmic reticulum of estrogen-producing cells.[5] The primary function of aromatase is to catalyze the aromatization of the A-ring of androgens, converting them into estrogens.[4] This multi-step process transforms substrates like androstenedione and testosterone into estrone (E1) and estradiol (E2), respectively.[6]

This enzymatic function is a cornerstone of endocrine biology, playing a critical role in female reproductive development and function.[7] However, its activity is not confined to the gonads; aromatase is also expressed in tissues such as adipose tissue, brain, and bone.[4] The local production of estrogens in these tissues has significant physiological implications. Pathologically, the activity of aromatase is a critical driver in the progression of estrogen receptor-positive (ER+) breast cancers, making it a premier target for oncological therapies.[5][6] The inhibition of aromatase effectively depletes the supply of estrogen that fuels the growth of these tumors.[5]

Section 2: this compound: A Tobacco Alkaloid with Aromatase Inhibitory Properties

Anabasine is a piperidine and pyridine alkaloid found as a minor component in tobacco (Nicotiana species).[2] While structurally similar to nicotine, its pharmacological profile includes distinct activities. Early investigations into the epidemiological link between smoking and altered estrogen levels in women led to the examination of tobacco constituents on steroidogenic pathways.[2][8]

These studies revealed that anabasine, alongside nicotine and cotinine, inhibits the conversion of androstenedione to estrogen in a dose-dependent manner in cultured human choriocarcinoma cells and granulosa cells.[2][8] Crucially, the inhibition was found to be reversible; its effects were nullified upon removal of the alkaloids from the culture medium.[1][2] Further experiments using preparations of term placental microsomes—a rich source of native human aromatase—confirmed that anabasine directly inhibits the conversion of testosterone to estrogen, establishing a direct interaction with the enzyme complex itself.[1][9][10]

Section 3: Unraveling the Mechanism: Competitive Inhibition

Understanding the mechanism of inhibition is paramount for drug development and mechanistic toxicology. The causality behind anabasine's effect on aromatase was elucidated through kinetic analysis. In studies using human placental microsomes, the inhibition by anabasine was demonstrated to be competitive with respect to the androgen substrate.[1][9]

Competitive inhibition implies that the inhibitor (anabasine) and the natural substrate (androgen) compete for binding to the same active site on the aromatase enzyme. The inhibitor's binding is mutually exclusive with substrate binding. This is often due to structural similarity between the inhibitor and the substrate. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. This was experimentally verified, as a supraphysiologic concentration of androstenedione was shown to block the aromatase inhibition caused by anabasine.[1][2]

References

- 1. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tobacco alkaloid derivatives as inhibitors of breast cancer aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. [PDF] Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro. | Semantic Scholar [semanticscholar.org]

- 6. A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Constituents of cigarette smoke inhibit human granulosa cell aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]

- 10. scispace.com [scispace.com]

Anabasine Hydrochloride as a Structural Isomer of Nicotine: A Comprehensive Technical Guide

Abstract

Anabasine and nicotine, both pyridine alkaloids found in the tobacco plant, represent a classic example of structural isomerism impacting pharmacological activity. While sharing the same molecular formula, their distinct structural arrangements lead to significant differences in their interaction with biological targets, primarily nicotinic acetylcholine receptors (nAChRs). This in-depth technical guide provides a comparative analysis of anabasine hydrochloride and nicotine, elucidating how subtle changes in chemical structure translate to divergent physicochemical properties, pharmacodynamic and pharmacokinetic profiles, and toxicological effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of these compounds and standardized protocols for their comparative evaluation.

Introduction: The Significance of Structural Isomerism

Structural isomers are molecules that have the same molecular formula but a different bonding arrangement of atoms. Anabasine and nicotine are both alkaloids found in the tobacco plant (Nicotiana tabacum) and other Nicotiana species, and they serve as a compelling case study in the pharmacological consequences of structural isomerism.[1][2] While both are known for their effects on the nervous system, their differing structures dictate their potency, receptor selectivity, and overall biological activity.

1.1 Defining Structural Isomerism: Anabasine vs. Nicotine

Anabasine is a structural isomer of nicotine, meaning they share the same chemical formula, C₁₀H₁₄N₂.[3][4] The key difference lies in the arrangement of their constituent rings. Nicotine consists of a pyridine ring linked to a pyrrolidine ring, whereas anabasine features a pyridine ring connected to a piperidine ring.[1] This seemingly minor variation in ring size and the point of attachment has profound implications for their three-dimensional shape and, consequently, their interaction with biological receptors.

1.2 Overview of Pharmacological Implications

Both anabasine and nicotine exert their primary effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs).[5][6] These receptors are crucial for a wide range of physiological processes in both the central and peripheral nervous systems.[7] The differential affinity and efficacy of anabasine and nicotine at various nAChR subtypes underpin their distinct pharmacological profiles, influencing everything from their potential therapeutic applications to their toxicity.

Physicochemical Properties: A Tale of Two Isomers

The structural differences between anabasine and nicotine give rise to distinct physicochemical properties that influence their behavior in biological systems.

2.1 Chemical Structure and Stereochemistry

Nicotine possesses a bicyclic structure with a pyridine and a pyrrolidine ring. It has one chiral center, and the naturally occurring form is predominantly the (S)-(-)-enantiomer. Anabasine, on the other hand, is composed of a pyridine and a piperidine ring.[1] Like nicotine, it has a chiral center, and while the (S)-enantiomer is common, the (R)-enantiomer also occurs naturally.[8]

2.2 Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and nicotine.

| Property | This compound | Nicotine |

| Molecular Formula | C₁₀H₁₅ClN₂[9] | C₁₀H₁₄N₂[10] |

| Molecular Weight | 198.73 g/mol [3] | 162.23 g/mol |

| Appearance | White to off-white solid[11] | Colorless to pale yellow, oily liquid[10] |

| Solubility | Soluble in water and alcohol[3] | Slightly soluble in water[10] |

| Melting Point | 220-222 °C[11] | -79 °C |

| Boiling Point | 271 °C at 760 mmHg[11] | 247 °C[10] |

Pharmacodynamics: Differential Interactions with Nicotinic Acetylcholine Receptors (nAChRs)

The primary mechanism of action for both anabasine and nicotine involves their interaction with nAChRs.[5][6] These ligand-gated ion channels are found throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.[7]

3.1 The nAChR Superfamily: Structure and Function

Neuronal nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits.[12] This diversity in subunit composition gives rise to a wide array of receptor subtypes with distinct pharmacological and biophysical properties.[12] The activation of these receptors by agonists like nicotine leads to the influx of cations, causing membrane depolarization and the release of various neurotransmitters, including dopamine.[7][13]

3.2 Comparative Binding Affinities at nAChR Subtypes

While both anabasine and nicotine are nAChR agonists, they exhibit different affinities for various receptor subtypes. Nicotine has a particularly high affinity for the α4β2 subtype, which is heavily implicated in its addictive properties.[13] Anabasine also acts as a full agonist at nAChRs and has been shown to induce depolarization of cells expressing human fetal muscle-type nAChRs.[5][14]

| nAChR Subtype | Anabasine (Relative Affinity/Potency) | Nicotine (Relative Affinity/Potency) |

| α4β2 | Lower affinity compared to nicotine[15] | High affinity[13] |

| α7 | Potent agonist[16] | Agonist[13] |

| Muscle-type | Potent agonist (EC₅₀ = 0.7 µM)[5] | Agonist |

3.3 Functional Consequences: Agonism, Partial Agonism, and Antagonism

Nicotine generally acts as a full agonist at most nAChRs, though it can act as an antagonist at the α9 and α10 subtypes.[13] Anabasine is also considered a full agonist at many nAChR subtypes.[5] The functional outcome of receptor activation depends on the specific subtype and the downstream signaling pathways involved.

3.4 Downstream Signaling Pathways

The activation of nAChRs by anabasine or nicotine initiates a cascade of intracellular events. The influx of calcium, for instance, can trigger various signaling pathways that regulate gene expression and neurotransmitter release.[7] Nicotine's activation of the mesolimbic pathway and subsequent dopamine release is a key factor in its reinforcing effects and addictive potential.[13][17]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profiles of anabasine and nicotine also differ, influencing their onset and duration of action.

4.1 Comparative ADME Profiles

| Parameter | Anabasine | Nicotine |

| Absorption | Readily absorbed through the skin and mucous membranes[18] | Rapidly absorbed after ingestion and inhalation[19] |

| Distribution | Widely distributed | Widely distributed |

| Metabolism | Metabolized to 1'-N-hydroxyanabasine and anabasine 1'Δ-nitrone[18] | Primarily metabolized to cotinine |

| Excretion | Excreted in urine | Excreted in urine |

| Half-life | ~16 hours[20] | ~2 hours |

4.2 Metabolic Pathways and Key Enzymes

Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6, to its major metabolite, cotinine. The metabolism of anabasine involves hydroxylation and the formation of a nitrone.[18]

Experimental Protocols for Comparative Analysis

To rigorously compare the pharmacological properties of anabasine and nicotine, standardized in vitro and in vivo assays are essential.

5.1 Protocol 1: Competitive Radioligand Binding Assay

5.1.1 Objective: To determine and compare the binding affinities (Ki) of this compound and nicotine for a specific nAChR subtype.

5.1.2 Materials:

-

Cell membranes expressing the target nAChR subtype

-

Radiolabeled ligand with high affinity for the receptor (e.g., [³H]epibatidine)

-

Unlabeled this compound and nicotine

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and fluid

5.1.3 Step-by-Step Methodology:

-

Prepare serial dilutions of this compound and nicotine.

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled test compounds.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

5.1.4 Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[21]

5.2 Protocol 2: In Vitro Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

5.2.1 Objective: To measure and compare the functional activity (e.g., agonism, antagonism) of this compound and nicotine at a specific nAChR subtype.

5.2.2 Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding the desired nAChR subunits

-

Two-electrode voltage clamp setup

-

Recording chamber and solutions

-

This compound and nicotine solutions

5.2.3 Step-by-Step Methodology:

-

Inject Xenopus oocytes with cRNAs for the target nAChR subunits and allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes.

-

Voltage-clamp the oocyte at a holding potential (e.g., -70 mV).

-

Apply increasing concentrations of this compound or nicotine to the oocyte.

-

Measure the resulting ion current through the nAChR channels.

5.2.4 Data Analysis:

-

Generate concentration-response curves by plotting the current amplitude against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy for each compound.

Toxicological Profiles: A Comparative Overview

Both anabasine and nicotine are toxic compounds, with their toxicity stemming from their effects on the nervous system.

6.1 Acute Toxicity Data

| Compound | Route | Species | LD₅₀ |

| Anabasine | Intravenous | Mouse | 11-16 mg/kg[22] |

| Nicotine | Oral | Human (estimated) | 0.5-1.0 mg/kg[23] |

| Nicotine | Oral | Rat | 50 mg/kg[24] |

6.2 Mechanisms of Toxicity

At high doses, both anabasine and nicotine can cause a depolarizing block of nerve transmission, leading to paralysis of respiratory muscles and potentially death.[1] Symptoms of poisoning can include nausea, vomiting, seizures, and cardiac arrhythmias.[23][25]

Therapeutic and Research Applications

Despite their toxicity, both anabasine and nicotine have been investigated for potential therapeutic uses.

7.1 Anabasine: Potential as a Smoking Cessation Aid and Bio-pesticide

Anabasine has been explored for its potential to improve memory and attention, suggesting it could have therapeutic applications for cognitive deficits.[16] It has also been used as a botanical insecticide.[5][14]

7.2 Nicotine: Established Role in Nicotine Replacement Therapy

Nicotine is the primary active ingredient in nicotine replacement therapies (NRTs) for smoking cessation. These products deliver controlled doses of nicotine to alleviate withdrawal symptoms.

Conclusion and Future Directions

The structural isomerism of anabasine and nicotine provides a compelling illustration of how subtle molecular modifications can lead to significant differences in pharmacological activity. A thorough understanding of their comparative pharmacology is crucial for the development of novel therapeutics targeting the nicotinic acetylcholine receptor system and for assessing the risks associated with exposure to these alkaloids. Future research should continue to explore the subtype selectivity of these compounds and their potential for treating a range of neurological and psychiatric disorders.

References

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. Nicotine | Tobacco, Addiction, Poison | Britannica [britannica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. This compound | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nicotine: Systemic Agent | NIOSH | CDC [cdc.gov]

- 11. echemi.com [echemi.com]

- 12. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotine - Wikipedia [en.wikipedia.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Nicotine poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 20. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 21. benchchem.com [benchchem.com]

- 22. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nicotine poisoning - Wikipedia [en.wikipedia.org]

- 24. news-medical.net [news-medical.net]

- 25. my.clevelandclinic.org [my.clevelandclinic.org]

An In-Depth Technical Guide to the Discovery and Analysis of Anabasine Hydrochloride in Nicotiana Species

Abstract

Anabasine, a pyridine alkaloid structurally isomeric to nicotine, is a significant secondary metabolite within the Nicotiana genus. While famously the principal alkaloid in tree tobacco (Nicotiana glauca), it is also present as a minor alkaloid in common tobacco (N. tabacum) and other related species. Its potent pharmacological activity as a nicotinic acetylcholine receptor (nAChR) agonist, historical use as an insecticide, and modern application as a specific biomarker for tobacco consumption underscore the continued scientific interest in its discovery, biosynthesis, and quantification. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, biochemistry, and analytical methodologies pertaining to anabasine in Nicotiana. It offers detailed, field-proven protocols for extraction, purification, and analysis, grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of Anabasine

Anabasine (3-(piperidin-2-yl)pyridine) was first synthesized by C. F. Smith in 1930 and was initially named "neonicotine" due to its close structural resemblance to nicotine.[1] It is a colorless, viscous liquid that turns brown upon exposure to air and is highly soluble in water and most organic solvents.[2] While first isolated from Anabasis aphylla, its presence in the Nicotiana genus, particularly as the major alkaloid in Nicotiana glauca, has been a subject of extensive study.[1]

The scientific and commercial importance of anabasine stems from several key properties:

-

Pharmacological Activity: Anabasine is a potent agonist of nAChRs, exhibiting effects similar to nicotine but with a higher toxic potential.[3] Its interaction with these receptors has driven research into its derivatives as potential analgesics and cognitive enhancers.[3]

-

Toxicology and Teratogenicity: It is notably more toxic than nicotine, with a minimal fatal dose in rabbits of 3 mg/kg compared to 9 mg/kg for nicotine.[3] Furthermore, anabasine is a known teratogen, capable of causing developmental defects such as cleft palate in animal models.[3]

-

Biomarker of Tobacco Use: Because anabasine is present in tobacco products but not in pharmaceutical nicotine replacement therapies (NRT), its detection in urine or blood is a definitive indicator of recent tobacco use, making it an invaluable tool in smoking cessation studies and public health monitoring.[4][5]

-

Insecticidal Properties: Historically, anabasine was utilized as a potent, broad-spectrum insecticide, a direct consequence of its neurotoxic effects on insects.[1]

This guide will delve into the biosynthetic origins of anabasine, provide a comparative analysis of its distribution across Nicotiana species, and present detailed protocols for its extraction and quantification.

The Anabasine Biosynthetic Pathway

The biosynthesis of anabasine is a fascinating example of convergent evolution in alkaloid pathways, sharing precursors with nicotine while utilizing a distinct initial building block for its piperidine ring. The entire process occurs primarily in the roots of Nicotiana plants, after which the synthesized alkaloids are translocated to the leaves and other aerial parts.[3]

The pathway can be dissected into two primary branches that converge in a final condensation step:

-

Formation of the Pyridine Ring: This portion of the pathway is shared with nicotine biosynthesis. It originates from nicotinic acid, which is derived from the pyridine nucleotide cycle.

-

Formation of the Piperidine Ring: Unlike nicotine's pyrrolidine ring, which is derived from ornithine, the piperidine ring of anabasine originates from the amino acid L-lysine .[6]

The key enzymatic steps are as follows:

-

Decarboxylation: The pathway is initiated by the enzyme Lysine Decarboxylase (LDC) , which removes the carboxyl group from L-lysine to produce cadaverine.[7] The activity of LDC is a critical rate-limiting factor in anabasine production.[8]

-

Oxidative Deamination: Cadaverine is then acted upon by an Amine Oxidase (AO) , which removes an amino group.[6][7]

-

Cyclization: The resulting intermediate, 5-aminopentanal, spontaneously cyclizes to form the reactive imine, Δ¹-piperideine .[6]

-

Condensation and Oxidation: The Δ¹-piperideine ring then couples with a nicotinic acid-derived intermediate. While the exact condensation enzyme is not fully elucidated, the final step involves an oxidation reaction catalyzed by Berberine Bridge Enzyme-Like (BBL) proteins .[3][9] These vacuole-localized flavoproteins are essential for the formation of the stable anabasine structure.[3][9]

Distribution of Anabasine Across Nicotiana Species

The concentration of anabasine varies dramatically across the Nicotiana genus. While N. glauca is unique in that anabasine is its predominant alkaloid, many other species contain it in trace or minor amounts. This differential accumulation has significant implications for chemotaxonomy and for the selection of germplasm in tobacco breeding programs. The following table consolidates data from various studies to provide a comparative overview of anabasine content.

| Nicotiana Species | Anabasine Content (% of Total Alkaloids) | Anabasine Content (mg/g Dry Weight) | Reference(s) |

| N. glauca | 86.7% | ~2.4 - 11.0 | [10][11] |

| N. tabacum | ~0.5% | ~0.13 - 0.19 | [10] |

| N. rustica | Varies | Low concentrations | [1] |

| N. benthamiana | 8.4% | Varies (e.g., 1.33) | [12] |

| Flue-cured Tobacco | - | ~0.30 | |

| Burley Tobacco | - | Varies (elevated) | |

| Oriental Tobacco | - | Low concentrations |

Note: Alkaloid content is highly variable and influenced by genetic factors, plant age, environmental conditions, and agricultural practices. The values presented are representative.

Experimental Protocols: From Plant to Pure Analyte

The successful study of anabasine requires robust and validated methodologies for its extraction from complex plant matrices and its subsequent analysis. This section provides detailed, step-by-step protocols grounded in established literature.

Extraction and Purification of Anabasine Hydrochloride

This protocol is a synthesized method based on classic acid-base alkaloid extraction principles, optimized for Nicotiana species, particularly N. glauca.[2][13] The objective is to isolate the basic alkaloid fraction from the plant material and convert it to its more stable hydrochloride salt.

Rationale: The protocol leverages the pH-dependent solubility of alkaloids. In an acidic solution, the nitrogen atoms in anabasine become protonated, forming a salt that is soluble in the aqueous phase. Non-alkaloidal, lipophilic compounds are removed with an organic solvent. The aqueous phase is then made basic, deprotonating the anabasine and making it soluble in a non-polar organic solvent, thus separating it from water-soluble plant components.

Materials:

-

Dried, powdered Nicotiana leaf material

-

5% Acetic Acid (v/v)

-

10% Ammonium Hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Diethyl ether

-

0.05 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH strips

Step-by-Step Methodology:

-